Uracil,[5,6-3H]
Description
Chemical Identity of Uracil: Structural and Functional Characteristics
Uracil (C₄H₄N₂O₂) is a pyrimidine nucleobase integral to ribonucleic acid (RNA), where it pairs with adenine via two hydrogen bonds. Its structure comprises a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3 and carbonyl groups at positions 2 and 4. Unlike thymine in DNA, uracil lacks a methyl group at position 5, making it a demethylated analog.
The tritiated derivative, [5,6-³H]-uracil (C₄H₂N₂O₂T₂), incorporates tritium isotopes at the 5- and 6-positions of the pyrimidine ring. This modification preserves the base-pairing functionality while introducing radiolabels for tracking purposes. The molecular weight of the tritiated form is 116.103 g/mol, with a specific activity dependent on the isotopic enrichment.
Key structural features :
- Tautomerism : Uracil exhibits lactam-lactim tautomerism, with the lactam form (two carbonyl groups) dominating at physiological pH.
- Reactivity : The 5- and 6-positions are susceptible to electrophilic substitution, enabling selective tritiation.
| Property | Uracil | [5,6-³H]-Uracil |
|---|---|---|
| Molecular formula | C₄H₄N₂O₂ | C₄H₂N₂O₂T₂ |
| Molecular weight (g/mol) | 112.09 | 116.103 |
| CAS number | 66-22-8 | 35978-19-9 |
| Key functional groups | 2 carbonyls | 2 carbonyls + 2 ³H |
Properties
Molecular Formula |
C4H4N2O2 |
|---|---|
Molecular Weight |
116.1 g/mol |
IUPAC Name |
5,6-ditritio-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i1T,2T |
InChI Key |
ISAKRJDGNUQOIC-RVQWGROCSA-N |
SMILES |
C1=CNC(=O)NC1=O |
Isomeric SMILES |
[3H]C1=C(NC(=O)NC1=O)[3H] |
Canonical SMILES |
C1=CNC(=O)NC1=O |
Origin of Product |
United States |
Scientific Research Applications
Cancer Research
One significant application of Uracil, [5,6-3H] is in cancer research. Studies have shown that uracil can be incorporated into DNA in cancer cells, affecting their proliferation and response to chemotherapy.
- Case Study: Sensitization of Cancer Cells
In a study examining the role of uracil DNA glycosylase (UDG), it was found that depletion of UDG led to increased incorporation of uracil into DNA when treated with 5-fluorodeoxyuridine (5-FdU). This incorporation enhanced the cytotoxic effects of 5-FdU on cancer cell lines, indicating that targeting UDG could improve therapeutic outcomes in cancer treatment .
Genetic Studies
Uracil's role in RNA synthesis makes it essential for studying genetic expression and regulation.
- Application: Transcriptional Activity
Research utilizing Uracil, [5,6-3H] has demonstrated its effectiveness in analyzing transcriptional activity in early bovine embryos. The incorporation of tritiated uridine into RNA allowed for tracking gene expression patterns during embryonic development .
Drug Development
The compound is also pivotal in drug development processes.
- Example: Antiviral Agents
Various antiviral drugs have been developed using uracil derivatives. For instance, uridine analogs are utilized in the formulation of vaccines against diseases like HIV and Zika virus . The tritiated form aids in understanding the pharmacokinetics and mechanism of action of these compounds.
Data Tables
Mechanistic Insights
Recent studies have elucidated the mechanisms by which uracil influences cellular processes:
Comparison with Similar Compounds
Research Findings Using Uracil [5,6-³H]
Table 2: Comparative Properties of Uracil Derivatives
Mechanistic Insights and Exceptions
- Mycobacteria : Unlike eukaryotes, M. smegmatis incorporates [5,6-³H]uracil into DNA, reflecting divergent salvage pathways .
- Toxoplasma : Despite uracil-to-thymidine conversion capability, >96% of [5,6-³H]uracil labels RNA, making it a reliable RNA tracer .
- Yeast : Uracil [5,6-³H] pulse-chase experiments revealed Pol5’s role in rRNA processing and Bud27’s influence on Pol III transcription .
Preparation Methods
Synthetic Strategies for Uracil,[5,6-³H]
One-Pot Condensation Using Orthoformate and Acetate
A patented method (CN110437160B) synthesizes uracil via a one-pot reaction between orthoformate (e.g., trimethyl orthoformate) and acetate (e.g., ethyl acetate) in the presence of sodium methoxide. The process involves two stages:
- Formation of Ethyl 3,3-Dimethoxypropionate : Orthoformate and acetate react at 0–35°C to form an intermediate ester.
- Cyclization with Urea : The ester reacts with urea under reflux (65–105°C) to yield uracil.
Key Parameters
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Orthoformate:Acetate | 1:1.5–2 | 88.6–94.1 | 99.3–99.7 |
| Reaction Temperature | 65–105°C | — | — |
| Base (Sodium Methoxide) | 1–1.5 equivalents | — | — |
This method achieves >90% yield and high purity, making it scalable for industrial production. Tritium labeling could be introduced during the cyclization step by substituting hydrogen-containing reagents with tritiated analogs.
Mesylation-Reduction of Barbituric Acid Derivatives
The US5286861A patent describes uracil synthesis from barbituric acid derivatives via mesylation and reduction:
- Mesylation : Barbituric acid salts react with methanesulfonyl chloride to form mesylate intermediates.
- Reduction : Catalytic hydrogenation or chemical reduction yields uracil derivatives.
Advantages
- Avoids hazardous bases (e.g., NaH).
- Compatible with 5-substituted uracils (halogen, alkyl, aryl).
- Tritium incorporation feasible during reduction using tritium gas (³H₂) or tritiated reductants.
Limitations
Isotopic Labeling Techniques
Tritium Gas Exposure
Uracil is hydrogenated with tritium gas (³H₂) over palladium catalysts, selectively labeling the 5,6-double bond:
$$
\text{Uracil} + ³\text{H}_2 \xrightarrow{\text{Pd/C}} \text{Uracil,[5,6-³H]}
$$
Conditions :
Precursor-Directed Synthesis
Tritiated reagents (e.g., ³H₂O, ³H-acetic acid) are introduced during uracil synthesis. For example, using tritiated ethyl acetate in the CN110437160B method could label the 5 and 6 positions.
Comparative Analysis of Methods
The one-pot method is optimal for bulk production, while tritium gas labeling offers high specificity for research applications.
Q & A
Basic Research Questions
Q. How can researchers design experiments using Uracil,[5,6-3H] to track RNA synthesis in eukaryotic cells?
- Methodological Answer :
- Hypothesis-Driven Design : Formulate a hypothesis linking uracil incorporation to RNA synthesis rates (e.g., "Uracil,[5,6-3H] incorporation correlates with transcriptional activity under specific metabolic conditions").
- Experimental Parameters : Optimize tracer concentration (typically 0.1–1.0 µCi/mL) and incubation time (30 min to 24 hrs) to balance signal detection and cell viability .
- Controls : Include negative controls (e.g., RNA polymerase inhibitors like actinomycin D) and unlabeled uracil controls to validate specificity .
- Detection : Use liquid scintillation counting (LSC) with efficiency correction for tritium (≈40–60% efficiency). Validate with autoradiography or RNA extraction followed by β-counting .
Table 1 : Key Parameters for RNA Synthesis Assays
| Parameter | Range/Description |
|---|---|
| Tracer Concentration | 0.1–1.0 µCi/mL |
| Incubation Time | 30 min – 24 hrs |
| Detection Method | LSC, autoradiography |
| Critical Controls | Actinomycin D, unlabeled uracil |
Q. What steps ensure isotopic purity and stability of Uracil,[5,6-3H] in longitudinal studies?
- Methodological Answer :
- Storage : Store at –20°C in ethanol/water (1:1) to minimize radiolytic degradation. Avoid freeze-thaw cycles .
- Purity Checks : Perform thin-layer chromatography (TLC) or HPLC with scintillation detection to identify contaminants (e.g., thymine or degraded products). Acceptable purity thresholds: ≥95% .
- Stability Monitoring : Conduct periodic activity measurements (half-life validation) and compare to theoretical decay curves (tritium half-life = 12.3 years) .
Q. What are the ethical and safety protocols for handling Uracil,[5,6-3H] in preclinical studies?
- Methodological Answer :
- Regulatory Compliance : Follow NIH guidelines for radioactive tracer use, including dosimetry limits (e.g., <1 mSv/year for non-occupational exposure) .
- Waste Management : Use absorbent materials for spills and dispose of liquid waste via approved decay storage. Document disposal logs for institutional review .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Uracil,[5,6-3H] incorporation rates across different cell lines?
- Methodological Answer :
- Variable Isolation : Systematically test variables such as cell permeability (via transporter inhibition), intracellular phosphatase activity (using inhibitors like levamisole), and nucleobase salvage pathway efficiency .
- Data Normalization : Normalize counts to cell number (hemocytometer or flow cytometry) and protein content (Bradford assay). Use statistical models (ANCOVA) to account for covariates .
- Cross-Validation : Compare results with orthogonal methods (e.g., fluorescence-labeled uracil analogs or qRT-PCR for RNA quantification) .
Q. What strategies integrate Uracil,[5,6-3H] tracing with mass spectrometry (MS) or next-generation sequencing (NGS)?
- Methodological Answer :
- Sequential Workflows : Isolate RNA/DNA post-tracing, digest with nucleases, and purify nucleosides for MS analysis (e.g., LC-MS/MS for isotopic enrichment). For NGS, combine pulse-chase labeling with transcriptome profiling .
- Data Correlation : Use time-course studies to align incorporation kinetics (LSC data) with transcriptional output (RNA-seq). Apply bioinformatics tools to map tracer uptake to specific genomic regions .
Q. How can researchers quantify Uracil,[5,6-3H] in complex biological matrices while minimizing interference?
- Methodological Answer :
- Sample Preparation : Deproteinize using TCA precipitation (10% w/v) and extract nucleic acids via phenol-chloroform. Pre-clear samples with activated charcoal to remove free nucleotides .
- Advanced Detection : Employ dual-channel LSC with quench correction (e.g., H-number method) or combine with solid-phase extraction (SPE) for enhanced sensitivity .
Table 2 : Troubleshooting Interference in Detection
| Interference Source | Mitigation Strategy |
|---|---|
| Protein Contamination | TCA precipitation |
| Free Nucleotides | Charcoal pre-clearing |
| Color Quenching | H-number correction |
Q. What experimental designs address the long-term stability of Uracil,[5,6-3H] in metabolic flux studies?
- Methodological Answer :
- Stability Testing : Perform accelerated degradation studies (e.g., 37°C for 72 hrs) and compare to real-time decay. Use Arrhenius modeling to predict shelf life .
- Replication Protocols : Include internal standards (e.g., [14C]-uracil) in each experiment to control for tracer degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
